

Investigating the Downstream Targets of PU141: A Technical Guide

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Abstract: This technical guide provides a comprehensive overview of the small molecule **PU141**, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). By competitively binding to the HAT domain, **PU141** prevents the acetylation of histone and non-histone protein targets, leading to significant downstream effects on gene transcription and cellular signaling. This document details the known downstream targets of p300/CBP inhibition, inferred from studies of **PU141** and functionally equivalent inhibitors. It provides structured data on affected genes and pathways, detailed protocols for key validation experiments, and visual diagrams of the core signaling pathways and experimental workflows for researchers in oncology, epigenetics, and drug development.

Introduction to PU141 and p300/CBP Inhibition

PU141 is a synthetic pyridoisothiazolone that acts as a potent inhibitor of the histone acetyltransferases p300 and CBP.[1] These enzymes are critical transcriptional co-activators that catalyze the acetylation of lysine residues on histones (notably H3K18 and H3K27) and other proteins.[2] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin state that facilitates gene transcription.[3]

By inhibiting p300/CBP, **PU141** induces histone hypoacetylation, leading to chromatin condensation and the transcriptional repression of key oncogenes and signaling pathways.[1] [4] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines,



particularly in neuroblastoma and prostate cancer.[5][6] This guide consolidates the current understanding of the molecular consequences of **PU141**-mediated p300/CBP inhibition.

Data on Downstream Targets and Cellular Effects

The inhibition of p300/CBP by **PU141** and analogous compounds results in a cascade of downstream molecular events. The following tables summarize the key affected genes, pathways, and the resulting cellular phenotypes.

Quantitative Cellular and Binding Data for p300/CBP

| n | hi | ıh | ito | rs |
|---|----|----|-----|---------------|
| | | | | $\overline{}$ |

| Compoun d | Target | Assay Type | Cell Line <i>l</i> System | Value | Unit | Referenc e(s) |
|--------------|----------|-------------------------------------|--------------------------------|--------|-----------|------------------|
| PU141 | p300/CBP | Cell Growth Inhibition | SK-N-SH (Neuroblas toma) | 0.48 | μM (GI50) | [5] |
| PU141 | p300 | Binding Free Energy | In silico simulation | -20.62 | kcal/mol | [7] |
| PU139 | p300 | Binding Free Energy | In silico simulation | -17.67 | kcal/mol | [7] |
| A-485 | p300/CBP | Histone Acetylation (H3K27ac) | PC-3 (Prostate Cancer) | ~0.02 | μM (IC50) | [2] |
| CCS1477 | p300/CBP | Cell Viability | DU145 (Prostate Cancer) | ~1 | μM (IC50) | [8] |

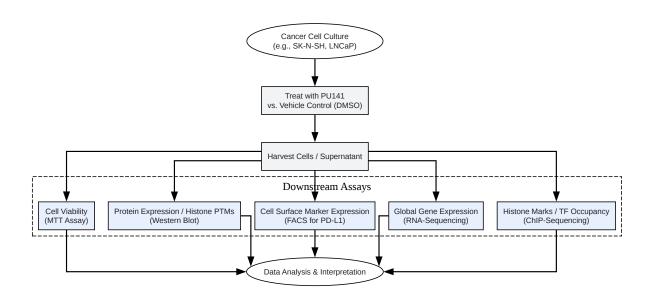
Qualitative Summary of Downstream Target Regulation



| Target Category | Specific Target | Effect of p300/CBP Inhibition | Cancer Type Context | Reference(s) |
|-----------------------------------|--|-------------------------------------|------------------------------|--------------|
| Histone Marks | H3K27 Acetylation (H3K27ac) | Downregulated | Pan-cancer | [2][9] |
| H3K18 Acetylation (H3K18ac) | Downregulated | Pan-cancer | [2] | |
| Immune Checkpoint | PD-L1 (Gene: CD274) | Transcriptionally Repressed | Prostate Cancer, Melanoma | [8][10] |
| Oncogenes | с-Мус | Expression Downregulated | Acute Myeloid Leukemia | [9] |
| Receptor Tyrosine Kinase | FLT3 | Transcriptionally Repressed | Acute Myeloid Leukemia | [9] |
| Transcription Factor | Androgen Receptor (AR) | Transcriptional Program Inhibited | Prostate Cancer | [2][10] |
| Signaling Pathways | JAK/STAT5 | Activity Suppressed | Acute Myeloid Leukemia | [9] |
| PI3K/AKT/mTOR | Activity Suppressed | Acute Myeloid Leukemia | [9] | |
| RAS/MAPK | Activity Suppressed | Acute Myeloid Leukemia | [9] | _ |
| Tumor Microenvironmen t | Myeloid-Derived Suppressor Cells (MDSCs) | Population Reduced | Prostate Cancer, Melanoma | [8] |
| IL-6, CSF1, CSF2 | Expression Downregulated | Prostate Cancer, Melanoma | [8] | |



Visualized Pathways and Workflows PU141 Mechanism of Action and Downstream Signaling



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